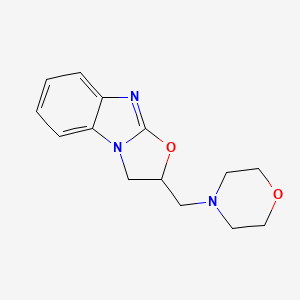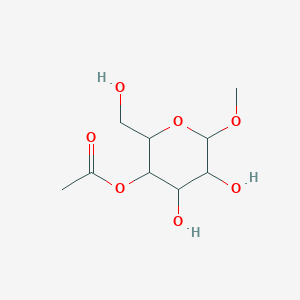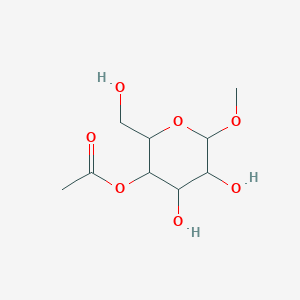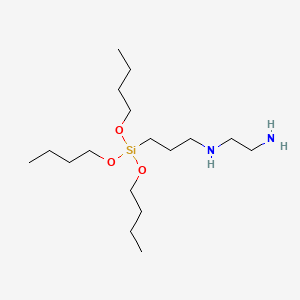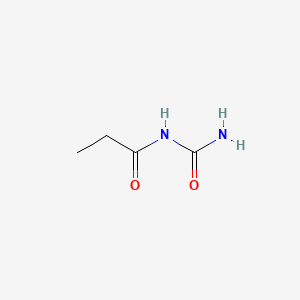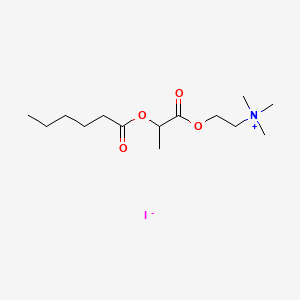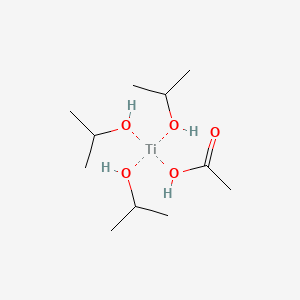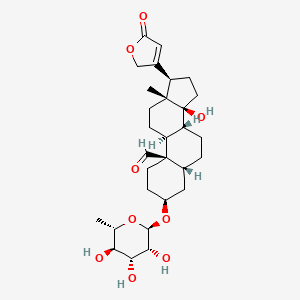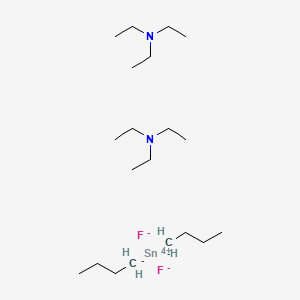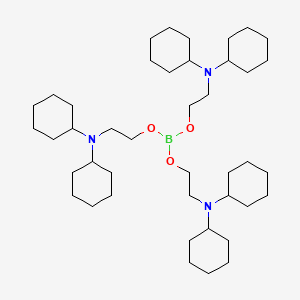
2-(Dicyclohexylamino)-ethanol borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyclohexylamino)-ethanol borate is a boron-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a borate group attached to a 2-(dicyclohexylamino)-ethanol moiety, which imparts specific reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylamino)-ethanol borate typically involves the reaction of 2-(dicyclohexylamino)-ethanol with a boron-containing reagent under controlled conditions. One common method is the reaction of 2-(dicyclohexylamino)-ethanol with boric acid or boron trihalides in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and formation of the borate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Dicyclohexylamino)-ethanol borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate group to other boron-containing species.
Substitution: The borate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with higher oxidation states, while substitution reactions can introduce new functional groups to the molecule.
科学研究应用
2-(Dicyclohexylamino)-ethanol borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s borate group can interact with biological molecules, making it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of boron-based pharmaceuticals.
Industry: It is used in the production of advanced materials, such as borate glasses and ceramics, which have unique properties and applications in various industries.
作用机制
The mechanism of action of 2-(Dicyclohexylamino)-ethanol borate involves its interaction with molecular targets through the borate group. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or structural modification of biomolecules.
相似化合物的比较
Similar Compounds
2-Aminoethoxydiphenyl borate: Known for its use in biochemical research, particularly in the study of calcium channels.
Borate esters: A broad class of compounds with varying structures and applications in organic synthesis and materials science.
Uniqueness
2-(Dicyclohexylamino)-ethanol borate is unique due to its specific structure, which combines the properties of a borate group with the dicyclohexylamino-ethanol moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
7539-58-4 |
|---|---|
分子式 |
C42H78BN3O3 |
分子量 |
683.9 g/mol |
IUPAC 名称 |
tris[2-(dicyclohexylamino)ethyl] borate |
InChI |
InChI=1S/C42H78BN3O3/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)31-34-47-43(48-35-32-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)49-36-33-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h37-42H,1-36H2 |
InChI 键 |
CLLRNFFLFVAFFV-UHFFFAOYSA-N |
规范 SMILES |
B(OCCN(C1CCCCC1)C2CCCCC2)(OCCN(C3CCCCC3)C4CCCCC4)OCCN(C5CCCCC5)C6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


